4-Hydroxy-1,7-naphthyridin-2(1H)-one is classified as a naphthyridine derivative, specifically a hydroxylated form. Naphthyridines are known for their diverse biological activities, including antimicrobial and antiviral properties. The compound can be derived from several synthetic routes involving the modification of naphthyridine structures or through the condensation of appropriate precursors.
The synthesis of 4-Hydroxy-1,7-naphthyridin-2(1H)-one can be achieved through multiple approaches:
The molecular structure of 4-Hydroxy-1,7-naphthyridin-2(1H)-one features:
4-Hydroxy-1,7-naphthyridin-2(1H)-one participates in various chemical reactions:
The mechanism of action for 4-Hydroxy-1,7-naphthyridin-2(1H)-one primarily revolves around its interaction with biological targets:
4-Hydroxy-1,7-naphthyridin-2(1H)-one has several scientific applications:
Naphthyridines represent a class of bicyclic diazanaphthalenes where two nitrogen atoms are embedded at distinct positions within the fused ring system. The 1,7-naphthyridine isomer features nitrogen atoms at the 1- and 7-positions of the bicyclic framework. The specific compound 4-Hydroxy-1,7-naphthyridin-2(1H)-one (CAS: 54920-76-2) contains a lactam functionality at the 2-position and a phenolic hydroxyl group at the 4-position, establishing a hydrogen-bond-donor/acceptor pharmacophore essential for biological activity. Its molecular formula is C₈H₆N₂O₂ (MW: 162.15 g/mol) with the canonical SMILES representation O=C1NC2=CN=CC=C2C(O)=C1
[4] [6].
Table 1: Structural Characteristics of Naphthyridinone Isomers
Isomer | Nitrogen Positions | Core Substitution Pattern | Key Physicochemical Properties |
---|---|---|---|
1,5-Naphthyridinone | 1,5 | 4-Hydroxy-2(1H)-one | Moderate log P (1.5-2.5), planar structure |
1,6-Naphthyridinone | 1,6 | 4-Hydroxy-2(1H)-one | Variable log P, C3-C4 unsaturation common |
1,7-Naphthyridinone | 1,7 | 4-Hydroxy-2(1H)-one | log k ≈ 0.01 (low lipophilicity) |
1,8-Naphthyridinone | 1,8 | 2-Hydroxy-4(1H)-one | High polarity, strong H-bond capacity |
The isomeric diversity significantly influences electronic distribution, dipole moments, and hydrogen-bonding capabilities. For instance, 1,7-naphthyridin-2-ones exhibit tautomerism between lactam (predominant) and lactim forms, which modulates their receptor-binding interactions [4] [7].
The foundational chemistry of naphthyridines traces back to Reissert's 1893 synthesis of the first naphthyridine derivative. However, the specific exploration of 1,7-naphthyridinones remained limited until the late 20th century, primarily due to synthetic challenges in achieving regioselective cyclization. Early research focused on theoretical studies of their tautomeric behavior and coordination chemistry with transition metals. The discovery of HIV integrase inhibition by 1,5-naphthyridinones in the 1990s spurred interest in analogous scaffolds, including the 1,7-isomer [1] [7].
Recent advancements (post-2010) have enabled efficient routes to 1,7-naphthyridinones via:
The scaffold gained prominence in oncology and antiviral research following the 2024 discovery of [1,8]-naphthyridinone hClpP activators, highlighting the therapeutic potential of related isomers [5].
The 4-hydroxy-2(1H)-one motif is a privileged pharmacophore enabling diverse biological interactions:
Table 2: Structure-Activity Relationships (SAR) of 1,7-Naphthyridinone Modifications
Position | Functional Group | Biological Impact | Example Compound Activity |
---|---|---|---|
N1 | Alkyl/Aryl substitution | Modulates pharmacokinetics; Me enhances metabolic stability | Oral bioavailability ↑ 54% (13f) |
C3 | Carboxamide | Reduces plasma protein binding | IC₅₀ ↓ to low nanomolar range |
C5/C8 | Halogen (F, Cl) | Improves membrane penetration and target affinity | MET IC₅₀ = 9.8 nM |
7-Benzyl | Aromatic substituents | Critical for enzyme active site occupation | HIV integrase inhibition ↑ 100-fold |
The 7-benzyl modification in 1,5-naphthyridinones demonstrated 100-fold enhancement in HIV integrase inhibition, suggesting analogous potential in the 1,7-series [1]. C3 carboxamide derivatives exhibit reduced plasma protein binding, enhancing free drug concentrations at target sites [1] [10].
Bioactivity profiles vary dramatically across naphthyridinone isomers due to differences in hydrogen-bond geometry and dipole alignment:
Pharmacokinetics: N-(2-methoxyethyl)carboxamide at C3 demonstrated oral bioavailability and reduced clearance in rats
1,6-Naphthyridinones:
Structural preference: C3-C4 unsaturation enhances planar conformation for ATP-binding pocket insertion
1,7-Naphthyridinones:
Table 3: Comparative Bioactivity Profiles of Naphthyridinone Isomers
Isomer | Primary Therapeutic Area | Representative Target | Potency Range | Key Limitation |
---|---|---|---|---|
1,5 | Antiviral | HIV integrase | IC₅₀ = 15–100 nM | CYP450 inhibition |
1,6 | Oncology | MET/VEGFR2 kinases | IC₅₀ = 7.6–132.5 nM | VEGFR2 off-target effects |
1,7 | Underexplored | hClpP (preliminary) | In vivo TGI: 95% | Low lipophilicity |
1,8 | Oncology | Caseinolytic peptidase P | EC₅₀ = 0.5–5 µM | Solubility-limited exposure |
The 1,6-naphthyridinones dominate kinase inhibitor development due to optimal vector alignment for type II kinase binding modes. In contrast, 1,7-isomers show untapped potential for targets requiring compact metal-chelating motifs, evidenced by their activity in photosynthetic electron transport inhibition (IC₅₀ = 126–157 μM in spinach chloroplasts) [3] [8]. Recent pharmacokinetic studies on 1,7-naphthyridinone derivatives demonstrated moderate oral bioavailability (F = 32–54%) in murine models, addressing earlier concerns about their drug-likeness [5] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: